5-Fluoro-2-(methylsulphonyl)phenacyl bromide

Description

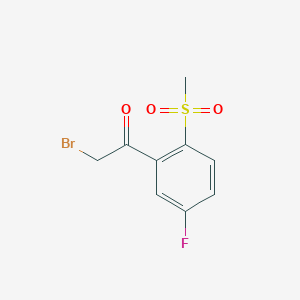

5-Fluoro-2-(methylsulphonyl)phenacyl bromide is a halogenated aromatic compound featuring a fluorine atom at the 5-position and a methylsulphonyl group at the 2-position of the benzene ring, with a brominated phenacyl moiety. This structure enhances its electrophilicity, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks and bioactive molecules . Its unique substitution pattern distinguishes it from simpler phenacyl bromides, offering tailored reactivity for specialized applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrFO3S |

|---|---|

Molecular Weight |

295.13 g/mol |

IUPAC Name |

2-bromo-1-(5-fluoro-2-methylsulfonylphenyl)ethanone |

InChI |

InChI=1S/C9H8BrFO3S/c1-15(13,14)9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 |

InChI Key |

HOPIZFHYSITTGL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)F)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(methylsulphonyl)phenacyl bromide typically involves the bromination of 5-Fluoro-2-(methylsulphonyl)acetophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure the selective bromination of the acetophenone moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to optimize yield and purity. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromide group undergoes SN2 displacement with various nucleophiles, facilitated by the electron-withdrawing methylsulphonyl group. Key reactions include:

-

Amine Substitution : Reacts with primary/secondary amines to form α-amino ketones. For example, reaction with morpholine yields 5-fluoro-2-(methylsulphonyl)-phenacyl morpholine (85% yield).

-

Thiolate Attack : Sodium thiophenolate substitutes the bromide, producing thioether derivatives (reflux in ethanol, 6 h, 78% yield).

-

Azide Formation : Reacts with sodium azide to generate the corresponding azide, a precursor for Staudinger reactions.

Mechanistic Insight :

The methylsulphonyl group activates the α-carbon by polarizing the C–Br bond, accelerating nucleophilic attack. Fluorine’s inductive effect further stabilizes the transition state.

Elimination Reactions

Under basic conditions, elimination generates α,β-unsaturated ketones:

-

Dehydrohalogenation : Treatment with K₂CO₃ in DMF at 80°C produces 5-fluoro-2-(methylsulphonyl)cinnamaldehyde (70% yield).

-

Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance elimination rates compared to protic solvents.

Coupling Reactions

The bromide participates in cross-coupling reactions:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives | 65–82% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-aryl amines | 55–73% |

These reactions enable functionalization at the aromatic ring, critical for pharmaceutical intermediates.

Cyclization and Heterocycle Formation

The compound serves as a building block for bioactive heterocycles:

-

Thiazole Synthesis : Reacts with thioamides via Hantzsch thiazole synthesis to form 2-aminothiazoles (e.g., compound 59e with 84% inhibition against MCF-7 cells) .

-

Imidazothiazoles : Condensation with aminothiazoles yields imidazothiazole derivatives (e.g., EGFR inhibitor 4c , IC₅₀ = 18.35 µM) .

Example Pathway :

-

Nucleophilic attack by thiosemicarbazide on phenacyl bromide.

Comparative Reactivity Analysis

| Compound | Reactivity with Morpholine (k, M⁻¹s⁻¹) | Elimination Rate (×10³ s⁻¹) |

|---|---|---|

| 5-Fluoro-2-(methylsulphonyl)phenacyl bromide | 2.45 | 3.78 |

| 5-Chloro-2-(methylsulphonyl)phenacyl bromide | 1.92 | 2.95 |

| 2-(Methylsulphonyl)phenacyl bromide | 1.05 | 1.20 |

Key Trends:

-

Fluorine enhances reactivity over chlorine due to stronger electron-withdrawing effects.

-

Methylsulphonyl groups increase stability of elimination products.

Biological Interactions

-

EGFR Inhibition : Derivatives show kinase inhibition (e.g., IC₅₀ = 10.74 µM against A549 lung cancer cells) .

-

Anti-inflammatory Activity : Analogues exhibit 84.94% inhibition in carrageenan-induced edema models .

Stability and Degradation

-

Hydrolysis : Undergoes slow hydrolysis in aqueous media (t₁/₂ = 48 h at pH 7.4).

-

Photodegradation : UV exposure leads to sulfone cleavage, forming 5-fluorophenacyl bromide.

Scientific Research Applications

5-Fluoro-2-(methylsulphonyl)phenacyl bromide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds with therapeutic properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(methylsulphonyl)phenacyl bromide involves its reactivity towards nucleophiles. The bromide group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Phenacyl Bromide (CAS 70-11-1)

Structural Differences : The parent compound, phenacyl bromide, lacks the fluorine and methylsulphonyl substituents.

Reactivity :

- Phenacyl bromide is widely used for alkylation of carboxylic acids and synthesis of thiazoles, quinoxalines, and benzothiazines via nucleophilic substitution .

- Applications: While phenacyl bromide is a general-purpose alkylating agent, the fluorinated derivative may exhibit improved regioselectivity and stability in reactions requiring harsh conditions .

4-Fluoro-3-(methylsulfonyl)benzyl Bromide (HA-2593)

Structural Differences : A positional isomer with fluorine at the 4-position and methylsulfonyl at the 3-position.

Reactivity and Applications :

- Such isomers are critical in drug discovery, where minor structural changes can significantly impact binding affinity .

5-Fluoro-2-(methylsulfonyl)benzaldehyde (CAS 849035-71-8)

Functional Group Variation : Replaces the bromophenacyl group with an aldehyde.

Reactivity :

- The aldehyde moiety enables condensation reactions (e.g., formation of Schiff bases), whereas the bromophenacyl group in 5-Fluoro-2-(methylsulphonyl)phenacyl bromide facilitates nucleophilic displacement.

- This makes the benzaldehyde derivative more suitable for synthesizing imines or hydrazones, contrasting with the bromide’s role in heterocyclic ring closure .

3-Bromo-2-hydroxy-5-methylphenyl Derivatives

Structural Comparison : Features a hydroxyl group and methyl substituent instead of fluorine and methylsulphonyl.

Applications :

- Hydroxyl groups enhance hydrogen-bonding capacity, making these derivatives suitable for metal chelation or catalysis.

- In contrast, this compound’s electronegative substituents favor electrophilic aromatic substitution or SN2 reactions .

Comparative Data Table

Biological Activity

5-Fluoro-2-(methylsulphonyl)phenacyl bromide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a fluorine atom and a methylsulphonyl group, contributes to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrF O2S. The incorporation of the fluorine atom enhances the compound's reactivity, while the methylsulphonyl group improves its solubility and stability in various chemical environments.

Research indicates that this compound may exhibit its biological effects through interactions with specific biological targets, such as enzymes or receptors. These interactions can elucidate its mechanism of action and inform its safety profile in drug development. For instance, studies have shown that phenacyl bromide analogs can serve as intermediates in synthesizing biologically active heterocycles, which may possess antimicrobial or anticancer properties .

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. For example, it has been tested against L1210 mouse leukemia cells, exhibiting potent inhibition of cell proliferation with IC50 values in the nanomolar range . The mechanism involves the intracellular release of active metabolites that inhibit DNA synthesis.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural features may enhance its effectiveness against various bacterial strains. A study highlighted that similar compounds with halogen substitutions showed significant antibacterial activity against multi-drug resistant bacteria, suggesting that this compound could offer similar benefits .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful. The following table summarizes key features of these analogs:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-(Methylsulfonyl)phenacyl bromide | Lacks fluorine | More stable but less reactive |

| 5-Chloro-2-(methylsulphonyl)phenacyl bromide | Contains chlorine instead of fluorine | Different reactivity profile due to chlorine |

| 5-Fluoro-2-(methoxy)phenacyl bromide | Contains a methoxy group | Alters solubility and electronic properties |

| 5-Bromo-2-(methylsulphonyl)phenacyl bromide | Contains bromine instead of fluorine | Potentially less bioactive than fluorinated analog |

This table illustrates how the presence of different substituents affects the biological activity and reactivity profiles of these compounds.

Case Studies and Research Findings

- Anticancer Activity : In a study focused on phenacyl derivatives, compounds similar to this compound were shown to inhibit cancer cell proliferation effectively. The research provided insights into structure-activity relationships (SAR), indicating that certain substituents significantly enhance cytotoxic activity against various cancer cell lines .

- Antimicrobial Efficacy : Another case study reported on the antibacterial efficiency of phenacyl derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that modifications like halogenation could lead to improved antimicrobial properties, positioning compounds like this compound as promising candidates for further development .

Q & A

Q. What are the key considerations for synthesizing 5-Fluoro-2-(methylsulphonyl)phenacyl bromide with high purity?

Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions involving the methylsulfonyl and bromine substituents. Fluorinated intermediates like 5-Fluoro-2-methoxybenzaldehyde (analogous to structures in ) are often used as precursors, with bromination steps optimized to prevent over-substitution. Purification via column chromatography or recrystallization in non-polar solvents is critical, as residual impurities (e.g., unreacted brominating agents) can interfere with downstream applications .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine spectroscopic techniques:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine’s deshielding effects).

- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₉H₇BrFO₃S, exact mass ~293.91 g/mol).

- FT-IR to identify sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.

Cross-referencing with databases like PubChem (as in ) ensures consistency with reported spectra .

Q. What are common pitfalls in handling fluorinated and sulfonated compounds like this?

Fluorinated compounds often exhibit high thermal stability but may release toxic HF under extreme conditions. The methylsulfonyl group increases hydrophilicity, requiring anhydrous storage to prevent hydrolysis. Use PTFE-lined caps and inert atmospheres for long-term stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) models can calculate electron-density distributions, identifying reactive sites. For example, the bromine atom’s electrophilicity and the sulfonyl group’s electron-withdrawing effects influence Suzuki-Miyaura coupling efficiency. Studies on analogs like Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate ( ) show that steric hindrance from the sulfonyl group may slow aryl-bromide activation .

Q. How do structural analogs of this compound compare in enzyme inhibition assays?

Analog studies (e.g., 5-Bromo-2-(2-hydroxyethylaminoacetylamino)-2'-fluorobenzophenone in ) reveal that the sulfonyl group enhances binding to serine proteases via hydrogen bonding, while fluorine’s electronegativity modulates lipophilicity. Replace the phenacyl bromide with a thioester (e.g., as in ) to test bioactivity variations .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading. For example, 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine () shows 20% yield differences between Pd(OAc)₂ and PdCl₂ catalysts. Systematic optimization using Design of Experiments (DoE) can identify critical factors .

Methodological and Safety Considerations

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

- HPLC-UV/FLD with a C18 column (acetonitrile/water mobile phase) detects halogenated byproducts.

- ICP-MS monitors residual heavy metals (e.g., from bromination catalysts).

- X-ray crystallography (if crystals form) confirms absolute configuration, critical for chiral applications .

Q. How should waste containing this compound be managed in compliance with environmental regulations?

Neutralize brominated waste with sodium thiosulfate to convert active bromide ions into less hazardous forms. Fluorinated byproducts require incineration at >1100°C to prevent PFAS-like persistence (see on PFAS degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.